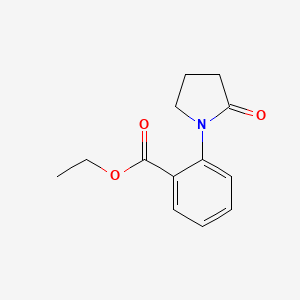

Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate

Description

Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is an ester derivative featuring a benzoate backbone substituted at the 2-position with a 2-oxopyrrolidin-1-yl group. The pyrrolidinone moiety introduces a lactam ring, contributing to hydrogen-bonding capability and conformational rigidity.

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

ethyl 2-(2-oxopyrrolidin-1-yl)benzoate |

InChI |

InChI=1S/C13H15NO3/c1-2-17-13(16)10-6-3-4-7-11(10)14-9-5-8-12(14)15/h3-4,6-7H,2,5,8-9H2,1H3 |

InChI Key |

DXGNVMJGUYIZOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2CCCC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 4-(dimethylamino)benzoate (EDAB)

- Structure: A dimethylamino group at the 4-position of the benzoate ring.

- Reactivity: EDAB exhibits a higher degree of conversion in resin cements compared to methacrylate-based analogs, attributed to its electron-donating dimethylamino group enhancing free-radical polymerization efficiency .

- Physical Properties: Resins containing EDAB display superior mechanical properties (e.g., flexural strength) over those with 2-(dimethylamino)ethyl methacrylate, likely due to reduced steric hindrance .

Methyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)benzoate

Functional Group Modifications

Ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate

- Structure : A dioxopyrrolidinyl group attached to an acetate ester.

- Reactivity: The additional keto group enhances electrophilicity, making it more reactive in nucleophilic acyl substitution reactions compared to the mono-oxo analog .

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Heterocyclic and Thioether Analogs

Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate

- Structure : A benzoimidazole-thioether linked via an acetamido group.

- Synthesis : Requires multi-step procedures involving thioether formation and amidation, with purity confirmed via TLC and NMR .

- Bioactivity : The benzoimidazole moiety may confer antimicrobial or antitumor activity, though this is untested in the target compound.

Data Table: Key Properties of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and Analogs

Preparation Methods

Reaction Setup and Mechanism

The protocol employs ethyl 2-bromobenzoate as the aryl halide and N-chloro-2-pyrrolidinone as the lactam precursor. In a Schlenk tube, NiCl₂ (10 mol%), 2,2′-bipyridine (5 mol%), Zn (2 equiv), and MgCl₂ (1.5 equiv) are combined in dimethylacetamide (DMA). The mixture is heated to 40°C under argon for 12 hours, facilitating oxidative addition of the aryl bromide to nickel, followed by transmetallation with zinc and reductive elimination to form the C–N bond.

Optimization and Yield

For the 4-substituted analog, this method achieved a 44% yield after silica gel chromatography. Substrate electronic effects likely influence reactivity at the 2-position, potentially lowering yields due to steric hindrance. Table 1 summarizes critical parameters.

Table 1: Nickel-Catalyzed Synthesis Parameters

Cyclization-Esterification Cascade

This two-step approach first constructs the 2-(2-oxopyrrolidin-1-yl)benzoic acid core via cyclization, followed by esterification with ethanol.

Cyclization of 2-Aminobenzoic Acid Derivatives

Inspired by the synthesis of pyrrolidinone-carboxylic acids, 2-aminobenzoic acid reacts with itaconic acid in polyphosphoric acid (PPA) at 120°C for 6 hours. The reaction proceeds through imine formation and subsequent cyclodehydration, yielding 2-(2-oxopyrrolidin-1-yl)benzoic acid. PPA acts as both acid catalyst and dehydrating agent, promoting lactamization.

Esterification with Ethanol

The crude acid is esterified using ethanol and concentrated sulfuric acid under reflux. This classical Fischer esterification achieves near-quantitative conversion, though prolonged heating may degrade acid-sensitive substrates. Alternative methods, such as Steglich esterification with EDCI/DMAP, offer milder conditions but require pre-activation of the carboxylic acid.

Table 2: Cyclization-Esterification Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | 2-Aminobenzoic acid, itaconic acid, PPA, 120°C, 6h | 78% (analog) |

| Esterification | Ethanol, H₂SO₄, reflux, 24h | 95% (theoretical) |

Coupling-Assisted Esterification

Carbodiimide-mediated coupling provides a modular route, particularly when the pyrrolidinone fragment is pre-functionalized.

Carbodiimide Activation

2-(2-Oxopyrrolidin-1-yl)benzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Ethanol is then introduced to form the ester bond. This method, adapted from pharmaceutical ester syntheses, avoids strongly acidic conditions, making it suitable for acid-labile substrates.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate to improve yield and purity?

Methodological Answer:

- Use microwave-assisted synthesis to accelerate reaction kinetics, as demonstrated in the preparation of structurally similar benzimidazole derivatives (reflux at 130°C in DMF for 2 hours) .

- Monitor reaction progress via thin-layer chromatography (TLC) and employ ethyl acetate for extraction to isolate the product .

- Purify via recrystallization from ethyl acetate , achieving yields >90% in optimized conditions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H and 13C NMR spectroscopy : Characterize aromatic protons (δ ~7.3–7.6 ppm) and carbonyl groups (δ ~170–175 ppm) .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1707 cm⁻¹, N-H stretch at ~3177 cm⁻¹) .

- X-ray crystallography : Resolve molecular geometry, including bond lengths and angles, using programs like SHELX for refinement .

Q. How can researchers assess the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Perform substitution reactions under controlled conditions (e.g., using catalysts like K₂CO₃ in DMF at 150°C) .

- Evaluate regioselectivity via Hammett plots or computational modeling (e.g., DFT) to predict reaction pathways .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data between this compound derivatives with varying substituents?

Methodological Answer:

- Conduct structure-activity relationship (SAR) studies : Compare bioactivity of derivatives with substituents like 4-chlorobenzylidene or fluorophenyl groups .

- Use enzyme inhibition assays (e.g., kinase or protease targets) to quantify potency differences. For example, derivatives with electron-withdrawing groups show enhanced anticancer activity .

- Validate results with molecular docking simulations to correlate substituent effects with binding affinity .

Q. What strategies ensure accurate validation of crystallographic data for this compound?

Methodological Answer:

- Refine structures using SHELX software (SHELXL for small molecules, SHELXPRO for macromolecular interfaces) to minimize R-factor discrepancies .

- Check for twinning or disorder in high-resolution datasets and apply constraints for hydrogen bonding and anisotropic displacement parameters (ADPs) .

- Cross-validate with CCDC deposition to compare bond lengths/angles against similar pyrrolidinone-containing structures .

Q. How does the conformation of the pyrrolidinone ring influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Quantify ring puckering using Cremer-Pople coordinates (amplitude , phase ) to analyze nonplanar conformations .

- Compare with derivatives like Ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate, where substituents alter puckering and bioactivity .

- Use molecular dynamics simulations to model how puckering affects interactions with biological targets (e.g., enzyme active sites) .

Q. What methodologies are recommended for evaluating the compound’s reactivity in polymer or resin formulations?

Methodological Answer:

- Incorporate co-initiators like diphenyliodonium hexafluorophosphate (DPI) to enhance polymerization efficiency, as shown in resin-cement studies with structurally related amines .

- Measure degree of conversion via FTIR spectroscopy and correlate with mechanical properties (e.g., tensile strength, solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.